
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride
Overview
Description
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is a heterocyclic sulfonyl chloride featuring a thiophene ring substituted at the 2-position with a sulfonyl chloride group and at the 5-position with a 1,3-oxazole moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing sulfonamide derivatives, which are explored for anticancer applications .
Preparation Methods
General Synthetic Approach
The synthesis of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride typically involves the reaction of thiophene derivatives with oxazole compounds in the presence of chlorinating agents such as chlorosulfonic acid. This reaction is conducted under controlled conditions to ensure high yields and minimize side reactions.
Reaction Scheme
$$
\text{Thiophene Derivative} + \text{Oxazole Derivative} + \text{Chlorosulfonic Acid} \rightarrow 5\text{-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride}
$$
Key Parameters in Synthesis
Reaction Conditions
- Temperature : The reaction is typically carried out at moderate temperatures to prevent decomposition of intermediates.
- Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is often used to avoid unwanted oxidation or hydrolysis.
- Solvent : Non-reactive solvents such as dichloromethane or chloroform are commonly employed to dissolve reactants and facilitate the reaction.
Reagents
- Chlorosulfonic Acid : Acts as the chlorinating agent, introducing the sulfonyl chloride group.
- Base Catalyst (if required) : Bases like pyridine may be used to neutralize acidic byproducts and drive the reaction forward.
Detailed Steps in Preparation
Step-by-Step Procedure
Preparation of Thiophene Derivative :
- A thiophene derivative with an appropriate functional group (e.g., hydroxyl or amino) is synthesized or procured.
- This derivative acts as a nucleophile in subsequent steps.
Formation of Oxazole Intermediate :
- The oxazole ring is synthesized through cyclization reactions involving α-halo ketones and amidines under acidic or basic conditions.
-
- The thiophene derivative reacts with chlorosulfonic acid to introduce the sulfonyl chloride group.
- The oxazole moiety is then attached via nucleophilic substitution at the C-5 position.
-
- The crude product is purified using recrystallization or chromatographic techniques to remove impurities.
Reaction Mechanism
The mechanism involves nucleophilic substitution (SN2-type) where the thiophene derivative acts as a nucleophile, attacking the electrophilic sulfur atom in chlorosulfonic acid. This step introduces the sulfonyl chloride group, which subsequently reacts with the oxazole ring at its C-5 position.
Challenges and Optimization Strategies
Challenges
- Side reactions such as over-chlorination or decomposition of intermediates.
- Sensitivity of reactants to moisture and oxygen.
Optimization
- Strict control of reaction temperature and solvent purity.
- Use of an inert atmosphere to prevent oxidation.
- Employing catalytic amounts of base to neutralize acidic byproducts.
Data Table: Summary of Reaction Conditions
Parameter | Description |
---|---|
Reactants | Thiophene derivative, oxazole derivative |
Chlorinating Agent | Chlorosulfonic acid |
Solvent | Dichloromethane or chloroform |
Temperature | Moderate (e.g., 50–80°C) |
Atmosphere | Inert (e.g., nitrogen or argon) |
Purification Method | Recrystallization or chromatography |
Notes on Applications
The electrophilic nature of the sulfonyl chloride group in this compound makes it highly reactive toward nucleophiles, enabling its use in:
- Pharmaceutical synthesis
- Agrochemical development
- Functionalization of other heterocyclic compounds
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Cyclization: Cyclization reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), and are carried out under reflux conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfones: Formed from the oxidation of the thiophene ring.
Heterocyclic Compounds: Formed from cyclization reactions involving the oxazole ring.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
In medicinal chemistry, 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to form covalent bonds with nucleophilic sites on biological molecules enhances its utility in drug design. Notably, derivatives of this compound have shown promise in developing anti-inflammatory and anticancer drugs.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.8 to 3.2 µg/ml against various Candida species and Aspergillus fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of substituted oxazoles against clinical isolates of bacteria. The findings indicated that certain derivatives exhibited promising antimicrobial activity with MIC values comparable to conventional antibiotics like ampicillin and ciprofloxacin.
Anti-inflammatory Potential
Sulfonamide derivatives containing the sulfonyl chloride functional group have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary studies suggest that derivatives of this compound may exhibit COX-inhibitory activity comparable to established anti-inflammatory drugs like Celecoxib.
Anticancer Activity
The anticancer potential of oxazole derivatives has been highlighted in several studies. For instance, compounds related to this compound were tested against multiple cancer cell lines (e.g., MCF-7, A549). Results indicated significant induction of apoptosis and cell cycle arrest at critical phases (G1/S and G2/M), with IC50 values in the low nanomolar range.
Summary Table: Anticancer Activity
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
5d | MCF-7 | 19 | Apoptosis induction |
5b | A549 | 22 | Cell cycle arrest |
In a significant study examining the effects of various oxazole derivatives on cancer cells, treatment with compound 5d led to a substantial increase in early and late apoptotic cells in MCF-7 cell lines by approximately 13-fold and 60-fold respectively compared to controls.
Materials Science
The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its reactivity allows for modifications that can enhance material performance in applications such as organic electronics and sensors.
Biological Studies
In biological research, this compound can be used to study interactions between sulfonyl chloride compounds and various biological molecules. Its ability to form covalent bonds enables researchers to investigate the effects of modifications on protein function and other biochemical pathways.
Mechanism of Action
The mechanism of action of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various biological targets, such as enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
Heterocycle Type: Oxazole (target compound and ): Contains oxygen and nitrogen, offering electron-rich properties that may enhance electrophilicity of the sulfonyl chloride group. Isoxazole (): Positional isomer of oxazole, altering electronic distribution and hydrogen-bonding capacity.
Phenyl () and methyl () groups modulate lipophilicity, impacting solubility and membrane permeability.
Molecular Weight :
- Thiazole derivatives () generally exhibit higher molecular weights compared to the target compound, influencing pharmacokinetic properties.
Research Findings and Implications
- Anticancer Potential: N-(4-cyano-1,3-oxazol-5-yl) sulfonamides derived from oxazole-containing sulfonyl chlorides show selective cytotoxicity, though further optimization is needed .
- Synthetic Utility : The cyclopropyl variant () may offer steric advantages in drug design, while thiazole derivatives () are valuable for diversifying compound libraries.
Biological Activity
5-(1,3-Oxazol-5-Yl)-2-thiophenesulfonyl chloride is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an oxazole ring and a thiophene sulfonyl chloride moiety. Its chemical structure can be represented as follows:
- IUPAC Name : 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
- Molecular Formula : C8H6ClN2O2S
- Molecular Weight : 232.76 g/mol
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways. Specifically, it has shown activity against carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues .
- Endothelin Receptor Modulation : Research indicates that derivatives of thiophenesulfonamides can affect the binding of endothelin peptides to their receptors, suggesting a role in managing endothelin-mediated disorders such as pulmonary hypertension .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant bacteria.
- Anticancer Potential : There is emerging evidence that compounds with similar scaffolds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Study 1: Inhibition of Carbonic Anhydrase
A study evaluated the effectiveness of this compound as an inhibitor of human carbonic anhydrase. The results demonstrated significant inhibition at micromolar concentrations, highlighting its potential for therapeutic applications in conditions where carbonic anhydrase is implicated.
Case Study 2: Endothelin Receptor Antagonism
In another research effort, derivatives similar to this compound were tested for their ability to antagonize endothelin receptors. The findings indicated that these compounds could effectively reduce endothelin-induced vasoconstriction, suggesting therapeutic implications for cardiovascular diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis involving cyclization and oxidative chlorination is commonly employed. For analogous sulfonyl chlorides, ethyl oxoacetate derivatives are treated with Lawesson’s reagent to form thiazole intermediates, followed by NaOH-mediated hydrolysis and HCl acidification to generate sulfonic acids. Subsequent chlorination with Cl₂ gas in acetic acid at 0–5°C yields the sulfonyl chloride .
- Optimization : Temperature control during chlorination (0–5°C) and solvent selection (e.g., toluene for recrystallization) are critical for yield improvement. Purity can be enhanced via vacuum drying over P₂O₅ .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Techniques :
- IR Spectroscopy : Strong SO₂ asymmetric (1382 cm⁻¹) and symmetric (1193 cm⁻¹) stretching vibrations confirm the sulfonyl group .
- ¹H/¹³C NMR : Aromatic protons in thiophene and oxazole rings appear as multiplet signals (δ 7.37–7.76 ppm in DMSO-d₆), while the oxazole C2 proton resonates as a singlet near δ 9.11 ppm .
- Mass Spectrometry : A molecular ion peak at m/z 260.6 [M+H]⁺ is typical for thiophene-sulfonyl chlorides .
Q. What are the common derivatization reactions of this sulfonyl chloride in medicinal chemistry research?
- Applications : Reactivity with amines to form sulfonamides is well-documented. For example, antitumor sulfonamide derivatives are synthesized by reacting the sulfonyl chloride with substituted anilines, followed by in vitro screening against cancer cell lines (e.g., NCI-60 panel) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations assess the electrophilicity of the sulfonyl chloride group. Molecular electrostatic potential (MEP) maps highlight electron-deficient sulfur atoms as reactive sites. Solvent effects (e.g., acetic acid) can be modeled using polarizable continuum models (PCM) to simulate reaction environments .
- Validation : Compare computed activation energies with experimental kinetic data for reactions with amines or alcohols.
Q. What strategies resolve contradictions in synthetic yields reported for analogous sulfonyl chlorides?
- Analysis : Discrepancies often arise from chlorination efficiency. For example, Cl₂ gas bubbling (30 min at 0–5°C) achieves 65% yield , while phosphorus pentachloride (PCl₅) may offer alternative pathways but requires anhydrous conditions .
- Mitigation : Use in situ monitoring (e.g., TLC or FTIR) to track SO₂Cl formation and optimize reaction time/temperature.
Q. How does the electronic interplay between the oxazole and thiophene rings influence the compound’s physicochemical properties?
- Key Metrics :
- LogP : Experimental LogP ≈ 3.27 indicates moderate lipophilicity, suitable for membrane permeability in bioactive compounds .
- Polar Surface Area (PSA) : A PSA of 124.78 Ų suggests high solubility in polar solvents, aligning with sulfonyl chloride reactivity .
- Computational Insight : HOMO-LUMO gaps calculated via DFT reveal charge transfer between the electron-rich thiophene and electron-deficient oxazole, affecting reactivity in cross-coupling reactions .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Crystallography : Slow evaporation from toluene or chloroform at 4°C promotes crystal growth. For related structures, X-ray diffraction confirms planar geometry of the thiophene-oxazole system, with intermolecular S···O interactions stabilizing the lattice .
- Troubleshooting : If crystallization fails, try seeding with analogous sulfonyl chloride crystals or gradient sublimation under reduced pressure.
Properties
IUPAC Name |
5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGTZUMWQUDWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380055 | |
Record name | 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-40-4 | |
Record name | 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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